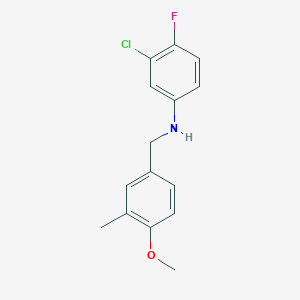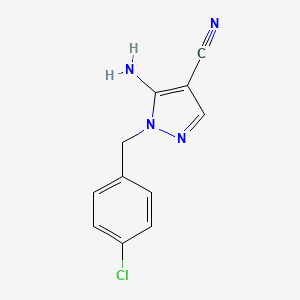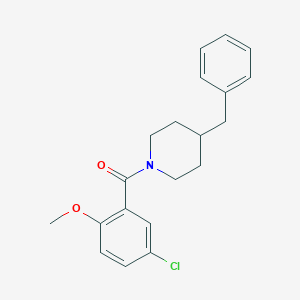![molecular formula C16H20N2O5S3 B5788560 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine, commonly known as ETP-469, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETP-469 belongs to the class of piperazine derivatives and has been found to exhibit potent anti-inflammatory and analgesic effects.
作用機序
The exact mechanism of action of ETP-469 is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in regulating inflammation and pain. By inhibiting PDE4, ETP-469 increases the levels of cAMP, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
ETP-469 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ETP-469 has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, ETP-469 has been found to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of ETP-469 is its potent anti-inflammatory and analgesic effects. It has been found to be effective in reducing inflammation and pain in a number of animal models. Additionally, ETP-469 has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
However, there are also some limitations to using ETP-469 in lab experiments. One limitation is that the exact mechanism of action of ETP-469 is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, ETP-469 is a relatively new compound, and more research is needed to fully understand its potential therapeutic properties.
将来の方向性
There are a number of future directions for research on ETP-469. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models of disease. Additionally, more research is needed to fully understand the mechanism of action of ETP-469 and to identify potential targets for therapeutic intervention. Finally, there is a need for clinical trials to evaluate the safety and efficacy of ETP-469 in humans.
合成法
The synthesis of ETP-469 involves the reaction of 4-ethoxyaniline with 2-thiophenesulfonyl chloride to form 1-[(4-ethoxyphenyl)sulfonyl]-2-thiophenesulfonylamine. This intermediate compound is then reacted with piperazine to form ETP-469.
科学的研究の応用
ETP-469 has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. ETP-469 has also been shown to inhibit the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, ETP-469 has been found to have analgesic effects in animal models of pain.
特性
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S3/c1-2-23-14-5-7-15(8-6-14)25(19,20)17-9-11-18(12-10-17)26(21,22)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUZFEKXFAUNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)



![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)

